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molecular formula C8H3Cl3O4 B104854 3,4,6-trichlorophthalic Acid CAS No. 62268-16-0

3,4,6-trichlorophthalic Acid

Cat. No. B104854
M. Wt: 269.5 g/mol
InChI Key: DCACTBQREATMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05336806

Procedure details

2,4,5-Trifluorobenzoic acid (2,4,5--TiFBA) is used as an intermediate in preparing quinolone antibacterials. It is prepared by a process that begins with tetrachlorophthalic anhydride. Tetrachlorophthalic anhydride is first hydrodechlorinated in NaOH/Zn to produce 3,4,6-trichlorophthalic acid, followed by imidization using methylamine to form 3,4,6-trichloro-N-methylphthalimide. That product is fluorinated by KF to form 3,4,6-trifluoro-N-methyl phthalimide, which is hydrolyzed to produce 3,4,6-trifluorophthalic acid. Decarboxylation results in a solution of 2,4,5-TiFBA in an organic decarboxylating solvent such as N-methylpyrrolidone (NMP).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
NaOH Zn
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC1C=C(F)C(F)=CC=1C(O)=[O:5].N1C2C(=CC=CC=2)C=CC1=O.[Cl:24][C:25]1[C:26](Cl)=[C:27]([Cl:37])[C:28]([Cl:36])=[C:29]2[C:34](=[O:35])[O:33][C:31](=[O:32])[C:30]=12>[OH-].[Na+].[Zn]>[Cl:36][C:28]1[C:27]([Cl:37])=[CH:26][C:25]([Cl:24])=[C:30]([C:31]([OH:32])=[O:5])[C:29]=1[C:34]([OH:33])=[O:35] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
Step Four
Name
NaOH Zn
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+].[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It is prepared by a process

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(C(=O)O)=C(C=C1Cl)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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